Crystal Structure Confirms Distinct Pyrrolidine Ring Conformation for N-Methyl-cis-4-hydroxy-L-proline Versus N-Methyl-trans-4-hydroxy-L-proline
Single-crystal X-ray diffraction analysis of N-methyl-cis-4-hydroxy-L-proline (target compound) and N-methyl-trans-4-hydroxy-L-proline (comparator) revealed fundamentally different pyrrolidine ring conformations [1]. The cis isomer adopts a Cγ-endo pucker (C-4 displaced toward the carboxyl group, endo to the ring), while the trans isomer adopts a Cγ-exo pucker (C-4 displaced exo relative to the carboxyl group). This conformational divergence persists in the solid state and is expected to propagate into peptide backbone geometry when either isomer is incorporated into peptide chains, directly affecting amide bond cis/trans isomerization equilibria and macromolecular recognition interfaces. The N-methyl group further restricts conformational flexibility relative to unmethylated analogues by eliminating the ring-flipping pathway accessible to secondary amines.
| Evidence Dimension | Pyrrolidine ring conformation (pucker) in solid-state crystal structure |
|---|---|
| Target Compound Data | Cγ-endo pucker (cis 4-OH configuration, N-methylated); N-methyl group occupies equatorial orientation |
| Comparator Or Baseline | N-methyl-trans-4-hydroxy-L-proline: Cγ-exo pucker (trans 4-OH configuration, N-methylated) |
| Quantified Difference | Qualitative conformational difference (endo vs. exo pucker); the cis (4S) isomer uniquely constrains the pyrrolidine ring in the Cγ-endo geometry, which mimics the conformation of C-4 unsubstituted proline, while the trans (4R) isomer forces the less common Cγ-exo pucker. |
| Conditions | Single-crystal X-ray diffraction at room temperature; crystals grown from aqueous ethanol; space group and unit cell parameters reported for each derivative in Jones et al., 1988, Acta Crystallographica Section C. |
Why This Matters
For structural biologists engineering peptide conformational constraints or medicinal chemists designing proline-based scaffolds, the Cγ-endo versus Cγ-exo pucker preference determines the local geometry of the peptide backbone and is a non-interchangeable structural parameter that affects target binding and peptide stability.
- [1] Jones, G.P., Naidu, B.P., Paleg, L.G., & Tiekink, E.R.T. (1988). Structures of three N-methylated 4-hydroxyproline derivatives. Acta Crystallographica Section C, 44(12), 2208–2211. View Source
